Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 7-(trifluoromethyl)-2H-indazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)8-5-3-2-4-6(10(11,12)13)7(5)14-15-8/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJLGIIAPUGJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=NN1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate typically involves the reaction of 7-(trifluoromethyl)-1H-indazole-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
7-(trifluoromethyl)-1H-indazole-3-carboxylic acid+methanolcatalystMethyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The indazole core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs are categorized based on substituent positions and functional groups (Table 1):
Table 1: Structural Analogs and Similarity Scores
| Compound Name | CAS Number | Substituent Position | Functional Group | Similarity Score* |
|---|---|---|---|---|
| Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | 877773-17-6 | 6 | Ethyl ester | 0.97 |
| 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | 1053656-54-4 | 7 | Carboxylic acid | 0.86 |
| Methyl 5-methyl-1H-indazole-3-carboxylate | 858227-11-9 | 5 | Methyl | 0.88 |
| Methyl 6-methyl-1H-indazole-3-carboxylate | 1908-01-6 | 6 | Methyl | 0.88 |
| 1-Methyl-7-(trifluoromethyl)-1H-indazole-3-carboxamide | 1638591-49-7 | 7 | Carboxamide | N/A |
| Methyl 7-(benzyloxy)-1H-indazole-3-carboxylate | 10-F728964 | 7 | Benzyloxy | N/A |
*Similarity scores from structural fingerprint analysis (Tanimoto coefficient) .
Key Observations:
Positional Isomerism: Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate (similarity 0.97) differs only in the position of the -CF$_3$ group (position 6 vs. 7). This minor shift can drastically alter steric and electronic properties, impacting binding affinity in pharmaceutical contexts. Methyl 5-methyl- and 6-methyl analogs (similarity 0.88) replace -CF$_3$ with methyl, reducing electronegativity and lipophilicity .
Functional Group Modifications: Carboxylic Acid vs. Ester: The carboxylic acid analog (similarity 0.86) lacks the methyl ester, increasing polarity and reducing cell permeability. This makes it less suitable for drug delivery but more reactive for conjugation .
Benzyloxy Substitution :
- Methyl 7-(benzyloxy)-1H-indazole-3-carboxylate introduces a bulky benzyloxy group, which may sterically hinder interactions in biological systems but improve selectivity .
Comparison with Analog Syntheses:
Physicochemical Properties
Table 2: Property Comparison
| Property | This compound | Ethyl 6-(trifluoromethyl) analog | 7-(Trifluoromethyl)-carboxylic acid |
|---|---|---|---|
| Molecular Weight | 244.17 | 258.19 | 230.13 |
| LogP (Predicted) | ~2.5* | ~3.0* | ~1.8* |
| Solubility | Low in water, high in organic solvents | Similar | Higher water solubility |
| Stability | Stable under dry conditions | Similar | Prone to decarboxylation |
*Estimated using substituent contributions .
Key Differences:
Biological Activity
Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate (CAS No. 2007919-35-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula: CHFNO
- Molecular Weight: 244.17 g/mol
- Structure: The compound features an indazole core with a trifluoromethyl group at the 7-position and a carboxylate functional group at the 3-position, enhancing its solubility and biological activity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Lipophilicity Enhancement: The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration into cell membranes .
- Enzyme Interaction: The compound can modulate enzyme activities by binding to specific sites, leading to alterations in biochemical pathways .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity: Studies have shown that indazole derivatives possess antimicrobial properties, making them potential candidates for treating infections .
- Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory effects, which may be beneficial in conditions characterized by chronic inflammation .
- Anticancer Properties: Preliminary studies suggest anticancer potential, particularly against specific cancer cell lines. For instance, related indazole compounds have demonstrated significant inhibitory effects on cancer cell proliferation .
Data Table: Biological Activities and IC Values
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of various indazole derivatives, including this compound, against several cancer cell lines. Results indicated that certain derivatives exhibited IC values in the nanomolar range, highlighting their potential as anticancer agents .
- Antimicrobial Screening : In a screening of a library of compounds against Mycobacterium tuberculosis, this compound showed promising activity, suggesting its potential role in developing new antitubercular drugs .
Pharmacokinetics and Safety Profile
The trifluoromethyl group not only enhances metabolic stability but also influences the pharmacokinetic properties of the compound. Its interactions with various biochemical pathways can lead to both therapeutic effects and potential side effects that need careful evaluation in clinical settings .
Q & A
Q. How is this compound utilized in metallopharmaceutical research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
